(2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
(2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is substituted with a 2-methylbenzyl group and a carboxylic acid group, forming a hydrochloride salt. The stereochemistry of the compound is specified by the (2S,4R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a [3+2] cycloaddition reaction, where an azomethine ylide reacts with an alkene or alkyne.
Introduction of the 2-Methylbenzyl Group: The 2-methylbenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrrolidine ring is replaced by the 2-methylbenzyl group.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents on the pyrrolidine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonates are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It can be used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound may serve as a ligand in the study of enzyme-substrate interactions or as a probe in biochemical assays.
Industry: The compound can be used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid: The free acid form of the compound.
(2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxamide: An amide derivative with different chemical properties.
(2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylate:
Uniqueness
The uniqueness of (2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride lies in its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. These properties make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2S,4R)-4-[(2-methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-9-4-2-3-5-11(9)6-10-7-12(13(15)16)14-8-10;/h2-5,10,12,14H,6-8H2,1H3,(H,15,16);1H/t10-,12+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHJHZDLFHMZMC-IYJPBCIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2CC(NC2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C[C@@H]2C[C@H](NC2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376017 | |
Record name | (2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049734-41-9 | |
Record name | (2S,4R)-4-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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